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Compound of Interest

Compound Name: Tetraphenylmethane

Cat. No.: B1200815

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the crystal structure of
tetraphenylmethane (C2sH20), a molecule of significant interest in the fields of organic
chemistry, materials science, and drug design. Its unique, highly symmetric, and sterically
hindered nature makes it a valuable model system for understanding non-covalent interactions
and a foundational building block for the development of novel molecular architectures.

Crystallographic Data Summary

The crystal structure of tetraphenylmethane has been well-established through single-crystal
X-ray diffraction studies. The compound crystallizes in the tetragonal system, and its
crystallographic data, as refined by Robbins et al. (1975), are summarized in the table below.
To date, no other polymorphs have been reported in the literature.
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Parameter Value
Crystal System Tetragonal
Space Group P-421c
Unit Cell Dimensions a=10.896 A
b =10.896 A

c=7.280 A

a=90°

B =90°

y =90°

Molecules per Unit Cell (2) 2
Temperature 20 °C

Molecular Geometry and Bond Parameters

The central carbon atom in tetraphenylmethane is sp3-hybridized, bonded to four phenyl
groups in a tetrahedral arrangement. The steric hindrance imposed by the bulky phenyl groups
leads to a propeller-like conformation. Key bond lengths and angles are presented below.

Bond/Angle Value

Central C-C Bond Length 1.553 A

Phenyl C-C Bond Length (mean) 1.393 A

Central Valence Angles 106.7° and 110.9°

Experimental Protocols

The determination of the crystal structure of tetraphenylmethane involves a series of well-
defined experimental procedures. The following is a generalized protocol based on standard
single-crystal X-ray diffraction techniques.
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Crystal Growth

High-quality single crystals of tetraphenylmethane are paramount for successful X-ray

diffraction analysis. A common method for obtaining suitable crystals is through slow

evaporation of a saturated solution.

Solvent Selection: Tetraphenylmethane is dissolved in a suitable solvent, such as toluene
or a mixture of solvents, to create a saturated or near-saturated solution.

Slow Evaporation: The solution is placed in a loosely covered container to allow for the slow
evaporation of the solvent over several days at a constant temperature.

Crystal Harvesting: Once well-formed, prismatic crystals of sufficient size (typically 0.1-0.3
mm in each dimension) are carefully selected and harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a four-circle diffractometer equipped with a monochromatic

X-ray source (e.g., Mo Ka radiation) and an electronic detector.

Crystal Mounting: A selected crystal is mounted on a goniometer head using a suitable
adhesive or olil.

Data Collection: The crystal is placed in the X-ray beam, and a series of diffraction images
are collected as the crystal is rotated through a range of angles. The intensities and positions
of the diffracted X-ray spots are recorded.

Data Processing: The raw diffraction data is processed to correct for experimental factors
such as background noise, Lorentz and polarization effects, and absorption. This process
yields a set of unique reflection intensities.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

e Structure Solution: The initial positions of the atoms in the unit cell are determined using
direct methods or Patterson methods.
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» Structure Refinement: The atomic coordinates and thermal parameters are refined using a
least-squares minimization algorithm to achieve the best possible fit between the observed
and calculated structure factors. The quality of the final refined structure is assessed by the
R-factor, which should ideally be below 5%.

Visualizations

To aid in the understanding of the experimental workflow and the molecular arrangement, the
following diagrams are provided.
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Caption: Experimental workflow for the crystal structure determination of tetraphenylmethane.
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Caption: Simplified 2D representation of tetraphenylmethane molecular packing.

 To cite this document: BenchChem. [Unraveling the Molecular Architecture: A Technical
Guide to the Crystal Structure of Tetraphenylmethane]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1200815#investigating-the-crystal-
structure-of-tetraphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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